molecular formula C13H18N2O B4046085 1-(2-methoxyethyl)-2-propyl-1H-benzimidazole

1-(2-methoxyethyl)-2-propyl-1H-benzimidazole

Cat. No.: B4046085
M. Wt: 218.29 g/mol
InChI Key: VJGZPUGGCGWLQB-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-propyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-2-propyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-propylbenzimidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The methoxyethyl and propyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Benzimidazole derivatives with oxidized side chains.

    Reduction: Benzimidazole derivatives with reduced side chains.

    Substitution: New benzimidazole derivatives with substituted side chains.

Scientific Research Applications

1-(2-Methoxyethyl)-2-propyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazoles are known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2-propyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-(2-Methoxyethyl)-2-phenyl-1H-benzimidazole: Similar structure but with a phenyl group instead of a propyl group, which may influence its biological activity.

    1-(2-Methoxyethyl)-2-methyl-1H-benzimidazole: Contains a methyl group instead of a propyl group, potentially affecting its chemical properties and reactivity.

    1-(2-Methoxyethyl)-2-ethyl-1H-benzimidazole: Features an ethyl group, which may result in different biological and chemical behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-6-13-14-11-7-4-5-8-12(11)15(13)9-10-16-2/h4-5,7-8H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZPUGGCGWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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